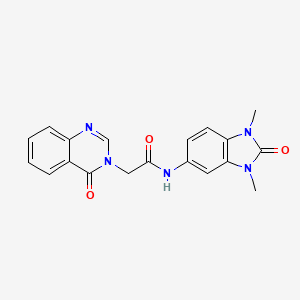![molecular formula C23H23NO3S B4771030 N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4771030.png)
N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
Overview
Description
N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, also known as DMPTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DMPTB has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is not fully understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide exerts its biological activities by modulating various signaling pathways. For example, N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide can inhibit the growth of cancer cells and induce apoptosis. N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide can reduce inflammation and protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has also been found to be non-toxic at low concentrations. However, N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has some limitations for lab experiments. Its low solubility in water can make it difficult to use in certain assays. Additionally, the yield of the synthesis method is relatively low, which can limit its availability for research purposes.
Future Directions
There are several future directions for N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide research. One area of interest is the development of N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide and its potential as a therapeutic agent. Other future directions for N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide research include the development of more efficient synthesis methods and the investigation of its potential as a drug delivery system.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. Additionally, N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been found to have anti-oxidant properties, which can protect cells from oxidative stress.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-16-4-11-20(12-5-16)28-15-17-6-8-18(9-7-17)23(25)24-19-10-13-21(26-2)22(14-19)27-3/h4-14H,15H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMQENYKJKIIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4770948.png)

![methyl 3-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4770954.png)
![N-[2-(dimethylamino)ethyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4770968.png)

![1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4770985.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4770986.png)

![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4771003.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-4,5-dimethyl-2-thienyl)propanamide](/img/structure/B4771008.png)
![4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4771013.png)
![2-({4-[(4-chlorophenyl)amino]-6-methoxy-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4771014.png)

![4,5-dimethoxy-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B4771025.png)